molecular formula C15H10O2 B14331706 1-Hydroxyanthracene-2-carbaldehyde CAS No. 104662-24-0

1-Hydroxyanthracene-2-carbaldehyde

Cat. No.: B14331706
CAS No.: 104662-24-0
M. Wt: 222.24 g/mol
InChI Key: FHOKZPOKSFRTJX-UHFFFAOYSA-N
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Description

1-Hydroxyanthracene-2-carbaldehyde is an organic compound with the molecular formula C15H10O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a hydroxyl group and an aldehyde group on its anthracene backbone

Preparation Methods

The synthesis of 1-hydroxyanthracene-2-carbaldehyde typically involves the functionalization of anthracene derivatives. One common method is the formylation of 1-hydroxyanthracene using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-Hydroxyanthracene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 1-hydroxyanthracene-2-carboxylic acid, 1-hydroxyanthracene-2-methanol, and various substituted derivatives .

Scientific Research Applications

1-Hydroxyanthracene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-hydroxyanthracene-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Hydroxyanthracene-2-carbaldehyde can be compared with other anthracene derivatives, such as:

    1-Hydroxyanthracene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    2-Anthracenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.

    1-Hydroxy-2-anthraldehyde: Similar structure but may have different reactivity and applications due to positional isomerism.

Properties

CAS No.

104662-24-0

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-hydroxyanthracene-2-carbaldehyde

InChI

InChI=1S/C15H10O2/c16-9-13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)15(13)17/h1-9,17H

InChI Key

FHOKZPOKSFRTJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3O)C=O

Origin of Product

United States

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